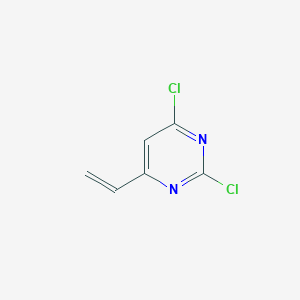

2,4-Dichloro-6-vinylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2/c1-2-4-3-5(7)10-6(8)9-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKTUCHXMMKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Vinylpyrimidine and Its Derivatives

Strategies for Vinyl Group Introduction and Elaboration

The introduction of a vinyl group onto the pyrimidine (B1678525) scaffold is a key synthetic step. Several strategies have been developed to achieve this, with transition metal-catalyzed cross-coupling reactions being a prominent and versatile method.

Transition Metal-Catalyzed Cross-Coupling Reactions for Vinyl Pyrimidine Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used in the synthesis of vinylpyrimidines. acs.orgeie.grnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium, nickel, or iron. acs.orgeie.grumb.edu The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

One of the most widely used methods for the synthesis of vinylpyrimidines is the Suzuki-Miyaura cross-coupling reaction . This reaction utilizes a vinylboronic acid or its ester as the organometallic partner and a halopyrimidine as the electrophile. For instance, 2,4-dichloropyrimidine (B19661) can be reacted with vinylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate to yield 2,4-dichloro-6-vinylpyrimidine. The regioselectivity of this reaction is often controlled by steric effects, allowing for the selective vinylation at the 6-position while leaving the 4-chloro group intact under specific conditions.

The Negishi cross-coupling reaction is another valuable method that employs organozinc reagents. acs.orgumb.edu Alkylzinc reagents, in particular, have been shown to be effective in palladium- and nickel-catalyzed cross-coupling reactions with various halides, including those on pyrimidine rings. acs.orgnih.gov The high reactivity and functional group tolerance of organozinc reagents make this a versatile approach. acs.org

The Sonogashira cross-coupling reaction , which couples terminal alkynes with aryl or vinyl halides, can also be adapted for the synthesis of vinylpyrimidines. umb.edursc.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. umb.edursc.org While primarily used for creating sp-sp² carbon-carbon bonds, it can be a strategic pathway to introduce an alkyne that can be subsequently reduced to a vinyl group. rsc.org

The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions, influencing the yield, selectivity, and functional group compatibility. eie.gr Ligand-free palladium-catalyzed cross-coupling reactions have also been developed, offering a more simplified and cost-effective approach. rsc.org

Below is a table summarizing key transition metal-catalyzed cross-coupling reactions for the synthesis of vinyl pyrimidine scaffolds:

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Vinylboronic acid/ester | Halopyrimidine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | High functional group tolerance, mild reaction conditions. |

| Negishi Coupling | Organozinc reagent | Halopyrimidine | Pd or Ni catalyst | High reactivity, good for challenging substrates. acs.orgumb.edu |

| Sonogashira Coupling | Terminal alkyne | Halopyrimidine | Pd catalyst, Cu(I) co-catalyst, Base | Synthesis of alkynylpyrimidines, which can be reduced to vinylpyrimidines. umb.edursc.org |

Nucleophilic Addition Reactions to the Vinyl Moiety

The vinyl group of this compound is an electrophilic center, making it susceptible to nucleophilic addition reactions. This reactivity allows for the introduction of a wide range of functional groups at the ethyl side chain, further diversifying the molecular scaffold. mdpi.comresearchgate.net

Conjugate addition, also known as Michael addition, is a common reaction pathway for vinyl-substituted N-heterocycles. nih.govthieme-connect.com In the case of vinylpyrimidines, the electron-withdrawing nature of the pyrimidine ring activates the vinyl group for attack by nucleophiles. thieme-connect.comnih.gov This reaction can be promoted by either base or acid. nih.govnih.gov

Under basic conditions, a variety of nucleophiles, including amines, thiols, and stabilized carbanions, can add to the vinyl group of 6-vinylpurines, a related class of compounds. scispace.com Similarly, for 2-chloro-4-vinylpyrimidine derivatives, nucleophiles such as N-, O-, S-, and C-centered nucleophiles can undergo conjugate addition across the vinyl function. researchgate.net

Acid catalysis can also facilitate conjugate addition. nih.gov In the presence of a strong acid, the pyrimidine ring becomes protonated, creating a highly electrophilic system that enhances the reactivity of the vinyl group towards even weak nucleophiles like benzene. nih.govthieme-connect.comacs.org The regioselectivity of the addition (conjugate vs. Markovnikov) can be influenced by the position of the vinyl group on the pyrimidine ring and the charge distribution in the protonated intermediate. nih.govacs.org

The general mechanism for conjugate addition involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate or an analogous intermediate, which is then protonated to give the final product.

In addition to the classical two-electron conjugate addition mechanism, single electron transfer (SET) processes can also play a role in the reactions of vinyl pyrimidines. acs.orgnih.gov SET processes involve the transfer of a single electron from a donor to an acceptor, generating radical ion pairs. acs.orguva.nl

In the context of vinyl pyrimidines, a SET mechanism can be initiated by photoinduction or by the interaction with certain reagents. acs.orguva.nl For instance, a Lewis acid can interact with a Lewis base to form an electron donor-acceptor (EDA) complex. uva.nl Irradiation of this complex can trigger a photoinduced SET, generating a radical ion pair that can then participate in subsequent reactions. acs.orguva.nl

While direct evidence for SET processes in the nucleophilic addition to this compound is not extensively documented in the provided search results, the general principles of SET in related systems suggest its possibility. For example, in the chemistry of frustrated Lewis pairs (FLPs), SET from the Lewis base to the Lewis acid can occur, leading to radical ion pairs. acs.orguva.nl Such radical intermediates could potentially add to the vinyl group of the pyrimidine.

Furthermore, photocatalytic processes can generate radical intermediates that could react with vinyl pyrimidines. researchgate.netnih.gov For example, a photocatalyst can initiate a SET process to generate a radical which then adds to an alkene. nih.gov This type of radical addition could be a viable pathway for the functionalization of the vinyl group in this compound.

Photochemical Transformations of Vinyl-Containing Pyrimidines

Photochemistry offers unique pathways for the transformation of vinyl-containing pyrimidines, often leading to products that are not accessible through thermal reactions. researchgate.netmdpi.comacs.org

Photocycloaddition reactions, particularly [2+2] cycloadditions, are a prominent class of photochemical transformations for vinyl compounds. nih.govmdpi.com The Paterno-Büchi reaction, the [2+2] photocycloaddition of a carbonyl group to an alkene, is a well-known example. mdpi.com

In the context of vinylpyrimidines, photocycloaddition can occur between the vinyl group and another unsaturated moiety. For instance, the [2+2] photocycloaddition of trans-2,4-dichloro-6-styrylpyrimidine has been reported to produce functionalized products. Although this example involves a styryl group, it highlights the potential for the vinyl group in this compound to participate in similar reactions.

The mechanism of these reactions often involves the photoexcitation of the pyrimidine to a triplet state, which then reacts with the alkene to form a diradical intermediate. Subsequent ring closure of this intermediate leads to the cyclobutane (B1203170) product. nih.gov The stereochemistry of the product can sometimes be controlled by using chiral catalysts or by performing the reaction in a highly organized medium. nih.gov

Other types of photocycloadditions, such as [4+2] and [4+4] cycloadditions, have also been observed in related heterocyclic systems, suggesting the potential for diverse photochemical reactivity of vinylpyrimidines. mdpi.com

The following table presents data on the photochemical reactions of vinyl-substituted azaarenes, illustrating the types of transformations possible.

| Substrate | Reaction Partner | Light Source | Product Type | Yield | Reference |

| 2-Vinylpyridine | N-vinylacetamide | Visible Light (440 nm) | [2+2] Cycloadduct | 93% | nih.gov |

| 4-Vinylpyridine | Isoprene | Thermal (for comparison) | Diels-Alder Adduct | 9% | rsc.org |

| Vinyl Azide | - | UV-A Light (365 nm) | 1,3-Diazabicyclo[3.1.0]hex-3-ene | - | researchgate.netresearchgate.net |

| Isoquinolinetrione | Diphenylacetylene | - | Dibenz[de,g]isoquinoline-4,6-dione | - | mdpi.com |

Photolysis Mechanisms

The study of photolysis mechanisms in substituted pyrimidines, including vinyl-substituted variants, provides insight into their reactivity under photochemical conditions. The photolysis of pyrimidine derivatives in the presence of peroxides or peroxydisulphate leads to the generation of highly reactive radicals. nih.govresearchgate.net When organic peroxides like t-BuOOH are subjected to photolysis, they produce alkoxyl (t-BuO•) and hydroxyl (•OH) radicals. nih.govnih.gov Similarly, photolysis of peroxydisulphate (PDS) ions generates sulphate radical anions (SO₄⁻•). researchgate.net

These photochemically generated radicals initiate reactions by adding to the C(5) or C(6) position of the pyrimidine ring. nih.govresearchgate.net This addition leads to the formation of a transient pyrimidine base radical. nih.govresearchgate.net In the case of t-BuO• radicals, the resulting pyrimidine radical can then further react with another t-BuO• radical to yield the final product. nih.gov The study of these reactions often involves spin-trapping techniques with agents like 3,5-dibromonitrosobenzene sulfonate (DBNBS) to detect and identify the transient radical species formed. nih.govallenpress.com Research has shown that similar electron spin resonance (ESR) spectra are obtained from sonolysis, γ-radiolysis, and UV photolysis in the presence of H₂O₂, indicating common radical intermediates. nih.gov However, the photolysis of certain halogenated pyrimidines, such as 4-chloro-5-iodopyrimidine, can result in high reactivity at the chloro substituent, affecting reaction yields. shu.ac.uk

Aldol (B89426) Condensation Approaches to Vinyl Pyrimidine Structures

Aldol condensation represents a fundamental carbon-carbon bond-forming reaction for synthesizing vinyl pyrimidine structures. acs.orgresearchgate.netmagritek.com This methodology typically involves the reaction of a methyl-substituted pyrimidine with an appropriate aldehyde in the presence of a catalyst. acs.orgresearchgate.net The acidic protons of the methyl group on the pyrimidine ring can be deprotonated by a base to create a resonance-stabilized carbanion. researchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. iitk.ac.in The subsequent intermediate, a β-hydroxy pyrimidine, readily undergoes dehydration to form the final α,β-unsaturated product, the vinyl pyrimidine. magritek.comiitk.ac.in

A series of V-shaped 4,6-bis(arylvinyl)pyrimidines have been efficiently prepared through the aldol condensation of 4,6-dimethylpyrimidine (B31164) with various aromatic aldehydes. acs.org This method has also been successfully applied to the synthesis of novel conjugated polymers by reacting 2-decyloxy-4,6-dimethylpyrimidine with different aromatic dialdehydes. researchgate.net

A related approach is the Knoevenagel condensation, which can be adapted to synthesize this compound. This involves treating 2,4-dichloro-6-methylpyrimidine (B20014) with a compound like acetaldehyde (B116499) in the presence of a strong acid, which induces condensation and subsequent dehydration to form the vinyl group.

Chemoselective Functionalization of Halogen Atoms on the Pyrimidine Core

The two chlorine atoms on the this compound ring exhibit different reactivities, allowing for the chemoselective functionalization of the pyrimidine core. This selectivity is crucial for the synthesis of complex, differentially substituted pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing the 2,4-dichloropyrimidine scaffold. wuxiapptec.com Generally, in reactions involving 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position, displacing the C4-halide. stackexchange.com This C4 selectivity is considered the "normal" situation in pyrimidine chemistry. stackexchange.com The preference for C4 attack is often attributed to the greater stability of the Meisenheimer complex intermediate, where the negative charge can be delocalized by the adjacent nitrogen atom. stackexchange.com

However, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines can be highly sensitive to the nature of other substituents on the ring. wuxiapptec.com For instance, the presence of a strong electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com Quantum mechanical analyses using LUMO (Lowest Unoccupied Molecular Orbital) maps show that for unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily located at C4, directing the nucleophilic attack there. wuxiapptec.com When an electron-donating group like OMe or NHMe is at C6, the LUMO lobes at C2 and C4 become similar in size, making C2 substitution more competitive or even preferred. wuxiapptec.com The nature of the nucleophile also plays a role; reactions with amines often occur selectively at C4, while alkoxides can show selective substitution at C2 under certain conditions, particularly with substrates like 2-MeSO₂-4-chloropyrimidine. wuxiapptec.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds on the pyrimidine ring. mdpi.comresearchgate.net These reactions offer a versatile method for introducing aryl, heteroaryl, or vinyl groups by coupling the chlorinated pyrimidine with organoboron reagents. mdpi.com Electron-deficient heteroaryl chlorides, such as 2,4-dichloropyrimidines, are sufficiently reactive for successful cross-coupling. mdpi.comresearchgate.net

In the context of 2,4-dichloropyrimidines, the Suzuki-Miyaura reaction typically exhibits high regioselectivity for the C4 position. mdpi.com Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with various aryl and heteroaryl boronic acids provides C4-substituted pyrimidines in good to excellent yields, leaving the C2-chloro atom untouched for subsequent transformations. mdpi.com This selectivity allows for a stepwise functionalization of the pyrimidine core. For example, a Suzuki-Miyaura coupling can be performed at C4, followed by an SNAr reaction at the remaining C2-chloro position.

However, this conventional selectivity can be altered. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands in palladium catalysis has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, challenging the conventional wisdom that halides adjacent to nitrogen are more reactive. nih.gov In some cases, ligand-free conditions can also enhance C4-selectivity in Suzuki couplings. nih.gov

Multi-Step Synthesis Pathways and Intermediate Transformations

The synthesis of this compound and its subsequent use in creating more complex derivatives often involves multi-step pathways where intermediate transformations are key. A typical two-step approach involves the chlorination of a pyrimidine precursor followed by the introduction of the vinyl group. For example, reacting 6-vinylpyrimidin-4-ol (B1486758) with a chlorinating agent like phosphorus oxychloride (POCl₃) introduces chlorine atoms at the 2- and 4-positions. This is followed by a palladium-catalyzed vinylation step, such as a Suzuki or Stille coupling, to install the vinyl group if it is not already present.

More streamlined, one-pot procedures have also been developed. A patented method combines chlorination and vinylation in a single reactor, starting from 4,6-dihydroxypyrimidine. Sequential addition of POCl₃ and PCl₅ generates the dichloro intermediate in situ, which is then treated with vinyl acetate (B1210297) to yield the final product, reducing purification steps.

The resulting this compound is a versatile intermediate for further elaboration. The differential reactivity of the two chlorine atoms allows for sequential functionalization. For instance, a C4-selective Suzuki coupling can be followed by a C2-selective SNAr reaction, enabling the construction of highly substituted pyrimidines. nih.gov This strategy is highlighted in the multi-step synthesis of various heterocyclic compounds where a C4-selective cross-coupling is a key step, followed by nucleophilic substitution at the remaining chloro position. nih.gov These multi-step routes are essential in medicinal chemistry for building libraries of complex molecules, such as the synthesis of 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines from a trihalogenated precursor via sequential, regioselective Suzuki-Miyaura couplings. academie-sciences.fr

Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to reduce environmental impact and improve safety. rasayanjournal.co.in These approaches focus on using safer solvents, employing catalysts, developing multi-component reactions, and utilizing energy-efficient techniques like microwave and ultrasound irradiation. rasayanjournal.co.inbenthamdirect.com

Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green alternatives aim to mitigate these issues. For example, polyethylene (B3416737) glycol (PEG-400) has been used as a recyclable and non-toxic solvent for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles, leading to excellent yields in short reaction times. nih.gov Water has also been employed as a solvent for the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines, catalyzed by trifluoroacetic acid (TFA). mdpi.com

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product, embody green chemistry principles by reducing waste, shortening reaction times, and simplifying workups. rasayanjournal.co.in An iron(III)- and iodide-promoted synthesis of pyrimidines from biomass-based alkyl lactates, aldehydes, and ammonium (B1175870) iodide is a notable example of a sustainable MCR. rsc.org The use of earth-abundant metal catalysts like iron is a key feature of this greener approach. rsc.org

Energy-efficient methods are also central to green pyrimidine synthesis. Microwave-assisted synthesis and ultrasonication can significantly shorten reaction durations, increase yields, and result in purer products compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.com These techniques align with the green chemistry goals of energy efficiency and waste reduction. nih.gov

Mechanistic Investigations of Reactions Involving 2,4 Dichloro 6 Vinylpyrimidine Analogs

Elucidation of Reaction Pathways (e.g., SN2, Radical Additions)

The reactivity of 2,4-dichloro-6-vinylpyrimidine and its analogs is characterized by several potential reaction pathways, primarily dictated by the nature of the reactants and reaction conditions. The chlorine atoms at the 2 and 4-positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution, while the vinyl group can undergo addition reactions.

Nucleophilic Substitution: The electron-withdrawing nature of the pyrimidine ring, further enhanced by the two chlorine atoms, makes the 2 and 4 positions electrophilic and thus prone to nucleophilic attack. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism or a related associative pathway. Common nucleophiles include amines, thiols, and alkoxides, leading to a diverse range of substituted pyrimidine derivatives. The reaction follows a two-term rate law, indicative of an associative mechanism, in both molecular solvents and ionic liquids. nih.gov

Addition Reactions to the Vinyl Group: The vinyl substituent at the 6-position provides a site for various addition reactions.

Michael Addition: Under acidic conditions, various N-, O-, and S-centered nucleophiles can add across the vinyl group of 2-chloro-4-vinylpyrimidine derivatives. mdpi.com This conjugate addition is a key step in synthesizing more complex molecules. mdpi.com

Radical Additions: The vinyl group can participate in radical reactions.

Single Electron Transfer (SET) Mechanism: In the presence of cuprous iodide (CuI), the conjugate addition of Grignard reagents to 2-chloro-4-vinylpyrimidine derivatives sees a significant increase in yield. This observation is consistent with a mechanism initiated by a single electron transfer (SET) from a cuprate (B13416276) intermediate to the vinylpyrimidine substrate. mdpi.com

Photochemical Reactions: Analogs such as trans-2,4-dichloro-6-styrylpyrimidine can undergo [2+2] photocycloaddition reactions, yielding functionalized products.

The following table summarizes the key reaction pathways observed for this compound and its analogs.

| Reaction Type | Position(s) Involved | Common Reagents/Conditions | Mechanism |

| Nucleophilic Substitution | C2, C4 | Amines, Thiols, Alkoxides | SN2/Associative nih.gov |

| Michael Addition | Vinyl Group | N-, O-, S-centered nucleophiles (acidic) | Conjugate Addition mdpi.com |

| Grignard Reagent Addition | Vinyl Group | Grignard reagents with CuI | Single Electron Transfer (SET) mdpi.com |

| Photocycloaddition | Styryl Group | UV irradiation | [2+2] Cycloaddition |

Stereochemical Control and Regioselectivity in Vinyl Functionalization

Controlling the stereochemistry and regioselectivity of reactions at the vinyl group is paramount for the synthesis of specific isomers of functionalized pyrimidines.

Regioselectivity: In metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine (B19661) with vinylboronic acids, the reaction can be directed to the 6-position. This regioselectivity is primarily governed by steric effects, where bulky ligands on the palladium catalyst favor substitution at the less hindered C6 position, leaving the C4-chloro group intact.

Stereoselectivity: The Knoevenagel condensation of 2,4-dichloro-6-methylpyrimidine (B20014) with aromatic aldehydes to form 6-arylvinyl derivatives selectively produces the E-configured double bond. This is supported by the large 3JH,H coupling constants of approximately 16 Hz for the vinylic protons observed in 1H NMR spectra. nih.gov In the context of more complex systems, ligand choice in nickel-catalyzed reductive couplings has been shown to be crucial in directing the reaction pathway and stabilizing π-allyl-nickel intermediates, thereby controlling stereoselectivity. researchgate.net Similarly, copper-catalyzed silaboration of alkynes can achieve regiodivergence and stereoselectivity by tuning the catalyst and phosphine (B1218219) ligands. researchgate.net

The table below highlights methods for achieving stereochemical and regiochemical control in the functionalization of vinylpyrimidine analogs.

| Reaction Type | Control Element | Outcome |

| Suzuki-Miyaura Coupling | Bulky Phosphine Ligands | Regioselective C6-vinylation |

| Knoevenagel Condensation | Acidic Media | Selective formation of E-alkene nih.gov |

| Nickel-Catalyzed Coupling | Ligand Choice | Stereoselective product formation researchgate.net |

| Copper-Catalyzed Silaboration | Catalyst and Ligand Tuning | Regio- and stereoselective addition researchgate.net |

Kinetic Studies of Reaction Rates and Activation Parameters

Kinetic studies provide quantitative data on reaction rates and help to further elucidate reaction mechanisms by determining activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. nih.govmt.com

For substitution reactions on pyrimidine analogs, kinetic investigations have been performed. For instance, the methoxydechlorination of 2,4-dichloropyrimidine derivatives has been studied to determine reaction rates and activation parameters. ntu.ac.uk In a study on a platinum(II) complex substitution, the reaction was found to follow pseudo-first-order kinetics, and the activation parameters were estimated in various solvents. The large negative activation entropy (ΔS‡) values are typically indicative of a second-order (associative) mechanism. nih.govmdpi.com

In the context of polymerization, kinetic analysis of the liquid-state polymerization of diacetylene derivatives using techniques like differential scanning calorimetry (DSC) and in-situ electron paramagnetic resonance (EPR) has revealed that the process is governed by a well-defined rate-limiting step, as indicated by a nearly constant isoconversional activation energy. mdpi.com For solid-state polymerization of a diacetylene tosylate, the effective activation energy was found to increase with conversion, suggesting a more complex, multi-step kinetic behavior. mdpi.com

The table below presents a summary of kinetic data for reactions analogous to those involving vinylpyrimidines.

| Reaction System | Kinetic Method | Key Findings | Activation Parameters |

| Platinum(II) Complex Substitution nih.gov | UV-Vis Spectroscopy | Follows a two-term rate law, associative mechanism. | ΔH‡ and ΔS‡ estimated, showing solvent dependence. |

| Cycloplatinated(II) Complex + MeI mdpi.com | UV-Vis Spectroscopy | SN2 mechanism, rates depend on phosphine ligand. | Large negative ΔS‡ values support a second-order mechanism. |

| Liquid-State Diacetylene Polymerization mdpi.com | DSC, EPR | Zero-order reaction model, single rate-limiting step. | Ea ≈ 105-106 kJ mol-1 |

| Solid-State Diacetylene Polymerization mdpi.com | DSC | Multi-step kinetics, autocatalytic behavior. | Ea increases from 68 to 95 kJ mol-1 |

These kinetic investigations are essential for optimizing reaction conditions to maximize product yield and quality by providing a deeper understanding of the factors that control reaction speed and mechanism. mt.com

Advanced Spectroscopic and Structural Characterization in Research of 2,4 Dichloro 6 Vinylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H (proton) and ¹³C NMR spectra are fundamental for confirming the molecular framework of 2,4-Dichloro-6-vinylpyrimidine.

The ¹H NMR spectrum would be expected to show distinct signals for the vinyl group protons and the lone proton on the pyrimidine (B1678525) ring. The vinyl group typically presents a complex splitting pattern known as an AMX or ABX system, characterized by three distinct signals:

A downfield signal for the proton on the carbon double-bonded to the pyrimidine ring (Hα).

Two signals for the terminal geminal protons (Hβ, cis and trans to the ring), each coupled to Hα and to each other.

The proton on the pyrimidine ring (H-5) would appear as a singlet, shifted downfield due to the electronegativity of the adjacent nitrogen atoms and chloro substituents.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would display six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon:

Carbons C-2 and C-4, bonded to chlorine atoms, would be significantly deshielded and appear far downfield.

Carbon C-6, attached to the vinyl group, would also be downfield.

The aromatic C-5 would resonate in the typical aromatic region.

The two carbons of the vinyl group would have characteristic shifts for sp² hybridized carbons in an alkene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on analogous structures and general principles.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-5 | 7.0 - 7.5 | 115 - 125 |

| Vinyl CH= | 6.5 - 7.0 | 130 - 140 |

| Vinyl =CH₂ (cis) | 5.5 - 6.0 | 120 - 130 |

| Vinyl =CH₂ (trans) | 6.0 - 6.5 | |

| Pyrimidine C-2 | - | 160 - 165 |

| Pyrimidine C-4 | - | 165 - 170 |

| Pyrimidine C-6 | - | 155 - 160 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for elucidating the molecule's preferred conformation in solution. Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the vinyl protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms. For this compound, NOE studies could reveal the preferred orientation of the vinyl group relative to the pyrimidine ring, indicating whether the structure is predominantly planar or if there is significant rotation around the C-C single bond connecting the two moieties.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, a successful crystal structure determination would yield:

Molecular Geometry: Unambiguous confirmation of the pyrimidine ring's planarity and the geometry of the vinyl substituent.

Bond Parameters: Precise measurements of all C-C, C-N, C-H, and C-Cl bond lengths and angles, offering insight into the electronic effects of the substituents. For instance, the C-Cl bond lengths can be compared to typical values for chlorinated pyrimidines.

Conformation: The dihedral angle between the plane of the pyrimidine ring and the plane of the vinyl group, defining the molecule's conformation in the solid state.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal, revealing any significant intermolecular interactions such as π-stacking or halogen bonding.

Based on the crystal structure of the related compound 2,4-Dichloropyrimidine (B19661), it is expected that the pyrimidine ring of this compound would be essentially planar. nih.gov The crystal packing would likely be influenced by weak intermolecular interactions.

Table 2: Expected Crystal Data Parameters for this compound (Note: This is a hypothetical representation.)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per unit cell (Z) | 2 or 4 |

| Calculated Density (g/cm³) | ~1.5 - 1.6 |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Product Identification

HR-MS is a powerful technique used to determine the exact mass of a molecule with very high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula.

For this compound (C₆H₄Cl₂N₂), HR-MS would provide an experimental mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺. The high accuracy of the measurement (typically to within 5 parts per million) allows differentiation from other compounds with the same nominal mass but different elemental formulas. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, providing definitive evidence for the presence of two chlorine atoms.

Table 3: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Exact Mass (Da) | Relative Abundance (%) |

| [C₆H₄³⁵Cl₂N₂]⁺ | 173.9802 | 100.0 |

| [C₆H₄³⁵Cl³⁷ClN₂]⁺ | 175.9773 | 65.0 |

| [C₆H₄³⁷Cl₂N₂]⁺ | 177.9743 | 10.6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the vinylpyrimidine core. The presence of the vinyl group in conjugation with the pyrimidine ring would likely cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted pyrimidine.

n → π transitions:* These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an anti-bonding π* orbital.

The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters obtained from the spectrum that help to characterize the compound's photophysical properties.

Theoretical and Computational Chemistry Studies of 2,4 Dichloro 6 Vinylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the molecular characteristics of 2,4-dichloro-6-vinylpyrimidine. researchgate.netarxiv.orgnih.gov These computational approaches enable a fundamental understanding of the molecule's behavior at the atomic and electronic levels.

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic properties and reactivity. wikipedia.orgschrodinger.comossila.com

For pyrimidine (B1678525) derivatives, DFT calculations are commonly employed to determine HOMO and LUMO energies. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity and the possibility of charge transfer within the molecule. nih.govscience.gov Computational studies on related dichlorinated pyrimidine compounds provide a framework for understanding the electronic landscape of this compound. For instance, analysis of similar structures reveals how substituent groups can modulate the energies of these frontier orbitals.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Pyrimidine Derivatives Calculated by DFT Methods

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrimidine Derivative A | -6.5 | -1.2 | 5.3 |

| Pyrimidine Derivative B | -6.8 | -1.5 | 5.3 |

| Pyrimidine Derivative C | -7.1 | -2.0 | 5.1 |

Note: The data in this table is illustrative and based on typical values for substituted pyrimidines to provide context for the potential electronic structure of this compound. Actual values for this compound would require specific calculations.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. winterschool.cc Methods like DFT and TD-DFT can simulate infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. researchgate.netrsc.orgnih.gov

For molecules similar to this compound, DFT calculations have been successfully used to assign vibrational modes in IR and Raman spectra. nih.govresearchgate.netresearchgate.net Furthermore, TD-DFT is a powerful tool for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.netrsc.orgiastate.edu These computational predictions aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational and electronic properties.

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. nih.gov This involves identifying reactants, products, intermediates, and, crucially, transition states. By calculating the activation energies, researchers can predict the feasibility and kinetics of different reaction pathways. nih.gov

For halogenated pyrimidines, which are versatile synthetic intermediates, mechanistic modeling can provide insights into their reactivity. For example, in nucleophilic substitution reactions, DFT calculations can be used to characterize the transition states and determine the preferred site of attack. This is particularly relevant for this compound, where the two chlorine atoms offer different reaction possibilities.

Investigation of Intermolecular and Intramolecular Interactions

The physical and chemical properties of a compound are influenced by both intramolecular and intermolecular interactions. mdpi.comnih.gov Computational methods can be used to study these forces.

Intramolecular interactions, such as hydrogen bonds or steric effects, can be analyzed by examining the optimized molecular geometry and electron density distribution. mdpi.com For this compound, the interactions between the vinyl group and the pyrimidine ring, as well as the influence of the chlorine atoms, can be investigated.

Intermolecular interactions are crucial for understanding the properties of the compound in the solid state and in solution. nih.govnih.gov Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. nih.gov This provides a detailed picture of the forces that govern molecular packing and aggregation.

Prediction and Analysis of Global Chemical Activity Descriptors

Global chemical activity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. rsc.org These descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

These parameters can be calculated using the following equations: χ = -(EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 S = 1 / (2η)

DFT calculations provide the necessary HOMO and LUMO energies to compute these descriptors, offering a theoretical basis for predicting the chemical behavior of this compound. nih.gov

Table 2: Illustrative Global Chemical Activity Descriptors for Pyrimidine Derivatives

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |

| Pyrimidine Derivative A | 3.85 | 2.65 | 0.19 |

| Pyrimidine Derivative B | 4.15 | 2.65 | 0.19 |

| Pyrimidine Derivative C | 4.55 | 2.55 | 0.20 |

Note: This table presents hypothetical data for illustrative purposes. Specific calculations for this compound are required for accurate values.

Studies on Non-Linear Optical (NLO) Properties

Molecules with extended π-systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. ymerdigital.comresearchgate.netphyschemres.org Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. nih.govnanobioletters.com

The key NLO parameters that can be calculated include the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ). A large value for these parameters indicates a strong NLO response. For pyrimidine derivatives, the presence of electron-donating and electron-withdrawing groups can enhance NLO properties. While this compound itself may not be a strong NLO material, computational studies can explore how modifications to its structure could enhance these properties.

Advanced Applications and Future Research Directions of 2,4 Dichloro 6 Vinylpyrimidine

Role as a Versatile Synthetic Building Block in Organic Synthesis

2,4-Dichloro-6-vinylpyrimidine serves as a highly versatile and valuable building block in the field of organic synthesis. Organic building blocks are functionalized molecules that form the basic components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Heterocyclic compounds, in particular, represent one of the largest and most varied families of molecular fragments utilized by chemists. The utility of this compound stems from its distinct reactive sites: two electrophilic carbon atoms on the pyrimidine (B1678525) ring attached to chlorine atoms and a reactive vinyl group.

The two chlorine atoms are susceptible to sequential or simultaneous nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled introduction of a wide array of functional groups by reacting the compound with various nucleophiles such as amines, alcohols, and thiols. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve selective monosubstitution or disubstitution, leading to a diverse range of derivatives.

Furthermore, the vinyl group offers another site for chemical modification. It can participate in various addition reactions, polymerization processes, and cross-coupling reactions, such as the Heck or Suzuki reactions. This dual reactivity makes this compound a powerful intermediate for constructing complex molecules, particularly in medicinal chemistry and materials science. For instance, similar dichloropyrimidine scaffolds are used in the synthesis of kinase inhibitors and other pharmacologically active agents. nih.gov The ability to readily modify both the pyrimidine core and the vinyl substituent allows for the fine-tuning of molecular properties for specific applications.

Polymer Chemistry and Advanced Materials Science Applications

The unique structure of this compound makes it an attractive monomer and precursor for the development of advanced materials with tailored properties.

Synthesis of Pyrimidine-Containing Polymers

This compound is utilized in the synthesis of polymers that incorporate the pyrimidine heterocycle into their structure. cymitquimica.com The presence of the vinyl group enables its participation in polymerization reactions, such as free-radical polymerization, to form a polymer backbone. The pyrimidine rings then act as pendant groups along the polymer chain.

The two chlorine atoms on the pyrimidine ring remain available for post-polymerization modification. This allows for the introduction of various functionalities along the polymer chain, enabling the creation of functional polymers with specific properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. This approach provides a powerful platform for designing materials for a wide range of applications.

| Polymerization Approach | Description | Potential Functionalization |

| Direct Polymerization | The vinyl group of this compound undergoes polymerization, creating a polymer with pendant dichloropyrimidine units. | The chlorine atoms on the pyrimidine rings can be subsequently replaced by various nucleophiles (e.g., amines, alkoxides) to introduce new functionalities. |

| Copolymerization | This compound is polymerized with other vinyl monomers to create copolymers with tailored properties. | The ratio of the monomers can be adjusted to control the density of functional pyrimidine units along the polymer chain. |

Precursor for Optoelectronic Materials and Devices

The pyrimidine core is a key component in various organic electronic materials. The derivatization of similar molecules, such as 2,4-dichloro-6-methylpyrimidine (B20014), has been shown to yield compounds with significant optical properties. For example, a double cross-coupling reaction followed by an aldol (B89426) condensation can produce 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. sigmaaldrich.com These molecules exhibit interesting photophysical characteristics, suggesting that derivatives of this compound could also serve as precursors for materials used in optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The extended π-conjugated systems that can be constructed from this building block are crucial for charge transport and light-emitting properties in such devices.

| Derivative Class | Synthetic Strategy | Potential Optoelectronic Application |

| Arylvinyl Pyrimidines | Cross-coupling reactions (e.g., Suzuki, Stille) at the chloro-positions to attach aryl groups. sigmaaldrich.com | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) |

| Donor-Acceptor Molecules | Stepwise substitution of chlorine atoms with electron-donating and electron-accepting groups. | Organic Photovoltaics (OPVs), Non-linear Optics (NLO) |

Development of Novel Functional Molecules via Derivatization

Derivatization is a key process in which a chemical compound is transformed into a new product with different chemical and physical properties. libretexts.org The reactive nature of the two chloro-substituents in this compound makes it an ideal substrate for creating libraries of novel functional molecules. Through nucleophilic substitution reactions, a wide range of moieties can be introduced at the C2 and C4 positions of the pyrimidine ring. nih.gov

This derivatization capability is particularly important in drug discovery and development, where the pyrimidine scaffold is a common feature in biologically active compounds. medwinpublishers.com By systematically varying the substituents, chemists can explore the structure-activity relationship (SAR) of new compounds to optimize their therapeutic effects. The synthesis of various kinase inhibitors, for example, often relies on the selective substitution of dichloropyrimidine precursors. nih.gov

| Reactant Type | Functional Group Introduced | Resulting Molecular Class |

| Primary/Secondary Amines | Amino groups (-NRR') | Aminopyrimidines |

| Alcohols/Phenols | Ether groups (-OR) | Alkoxy/Aryloxypyrimidines |

| Thiols | Thioether groups (-SR) | Thioether-substituted pyrimidines |

| Organometallic Reagents | Carbon-based substituents (e.g., alkyl, aryl) | C-substituted pyrimidines |

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them potential donor sites for coordinating with metal ions. msu.edu This allows the molecule and its derivatives to act as ligands in coordination chemistry. uni-wuerzburg.dedigitellinc.com The design of ligands is crucial for creating metal complexes with specific geometries, electronic properties, and reactivities.

By replacing the chlorine atoms with other coordinating groups (such as pyridyl, pyrazolyl, or carboxylate moieties), multidentate ligands can be synthesized from the this compound scaffold. These ligands can then form stable complexes with a variety of transition metals. Such metal complexes have applications in catalysis, sensing, and as functional materials. For instance, ruthenium complexes with polypyridyl ligands are known for their use in solar energy conversion. wordpress.com The ability to create vinyl-functionalized ligands also opens up the possibility of electropolymerizing these metal complexes to form metallopolymers, which are materials with interesting electrochemical and photophysical properties.

Q & A

Q. What are the recommended safety protocols for handling 2,4-Dichloro-6-vinylpyrimidine in laboratory settings?

- Methodological Answer : When handling chlorinated pyrimidines like this compound, strict safety measures are critical. Use nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. For waste management, segregate contaminated materials (e.g., gloves, pipette tips) and store in labeled containers for professional disposal . Avoid cross-contamination by using dedicated tools and filter tips during transfers. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent irritation .

Q. What spectroscopic methods are optimal for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For example, H NMR can resolve vinyl proton signals (δ ~5.5–6.5 ppm) and aromatic protons, while C NMR identifies carbons adjacent to chlorine substituents. X-ray crystallography (using SHELX software ) provides definitive bond-length and angle data. For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~260–280 nm for pyrimidines). Always cross-validate with elemental analysis to confirm stoichiometry.

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is typical:

Chlorination : React 6-vinylpyrimidin-4-ol with POCl or PCl under reflux (110–130°C) to introduce chlorine at the 2- and 4-positions. Monitor via TLC (R ~0.6 in CHCl/MeOH 10:1).

Vinylation : Use palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) to introduce the vinyl group. Optimize catalyst loading (5–10 mol% Pd(PPh)) and temperature (80–100°C) to minimize byproducts .

Advanced Research Questions

Q. How can researchers address low yields in the vinylation step during synthesis?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., homocoupling). Mitigate this by:

- Purifying reagents : Use freshly distilled triethylamine to scavenge HCl.

- Optimizing solvent polarity : Switch from THF to DMF for better solubility of intermediates.

- Controlling stoichiometry : Maintain a 1.2:1 molar ratio of vinylboronic acid to chlorinated precursor.

Monitor reaction progress via GC-MS and isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers address contradictions in crystallographic data when determining the structure of this compound derivatives?

Q. What strategies optimize the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : To direct substitution to specific positions (e.g., para to chlorine):

- Electronic effects : Activate the pyrimidine ring using electron-donating groups (e.g., -NH) at the 6-position.

- Steric blocking : Introduce bulky substituents (e.g., tert-butyl) near reactive sites to hinder undesired pathways.

Monitor regioselectivity via F NMR if fluorinated reagents are used, or LC-MS for intermediate tracking .

Q. How can computational methods aid in predicting the reactivity of this compound in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) can model electrophilic attack sites by calculating Fukui indices. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase inhibitors). Validate with:

- QSAR models : Corrogate Hammett σ values of substituents with bioactivity data.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field).

Cross-reference with experimental IC values from enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.